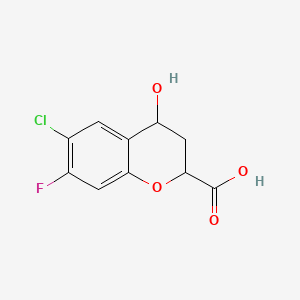

![molecular formula C42H51N8O5P B13913472 N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13913472.png)

N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

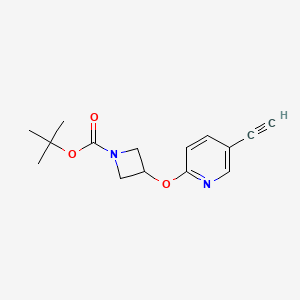

N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is a complex organic compound used primarily in the field of oligonucleotide synthesis. This compound is known for its role in the production of labeled oligonucleotides, which are essential in various biochemical and molecular biology applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide involves multiple steps, including the protection of functional groups, coupling reactions, and deprotection steps. The key steps include:

Protection of Hydroxyl Groups: The hydroxyl groups are protected using trityl or silyl protecting groups to prevent unwanted reactions.

Coupling Reaction: The protected intermediate is then coupled with 2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl chloride under anhydrous conditions to form the phosphoramidite.

Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphates.

Reduction: Reduction reactions can convert the phosphoramidite to phosphines.

Substitution: The cyanoethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Typically performed using iodine or other oxidizing agents in the presence of water.

Reduction: Achieved using reducing agents like lithium aluminum hydride.

Substitution: Conducted under basic conditions with nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions include phosphates, phosphines, and substituted derivatives, which are used in further synthetic applications .

Scientific Research Applications

N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is widely used in scientific research, particularly in:

Chemistry: As a reagent in the synthesis of labeled oligonucleotides.

Biology: In the study of gene expression and regulation through labeled DNA and RNA probes.

Medicine: For diagnostic purposes, including the detection of genetic disorders and infectious diseases.

Industry: In the production of custom oligonucleotides for research and therapeutic applications.

Mechanism of Action

The compound exerts its effects by participating in the synthesis of oligonucleotides. It acts as a phosphoramidite reagent, facilitating the formation of phosphodiester bonds between nucleotides. The cyanoethoxy group serves as a leaving group, allowing the formation of a stable phosphodiester linkage. This mechanism is crucial for the automated synthesis of DNA and RNA sequences .

Comparison with Similar Compounds

Similar Compounds

- **N-Benzoyl-5’-O-[bis(4-methoxyphenyl)phenylmethyl]-3’-O-[(2-cyanoethoxy)(diisopropylamino)phosphino]-2’-O-[dimethyl(2-methyl-2-propanyl)silyl]adenosine

- UNA-A(BZ) Phosphoramidite

Uniqueness

N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide is unique due to its specific structure, which allows for efficient and high-yield synthesis of labeled oligonucleotides. Its stability and compatibility with various synthesizers make it a preferred choice in oligonucleotide synthesis .

Properties

Molecular Formula |

C42H51N8O5P |

|---|---|

Molecular Weight |

778.9 g/mol |

IUPAC Name |

N-[9-[6-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-tritylmorpholin-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

InChI |

InChI=1S/C42H51N8O5P/c1-29(2)39(51)46-41-45-38-37(40(52)47-41)44-28-49(38)36-26-48(25-35(55-36)27-54-56(53-24-16-23-43)50(30(3)4)31(5)6)42(32-17-10-7-11-18-32,33-19-12-8-13-20-33)34-21-14-9-15-22-34/h7-15,17-22,28-31,35-36H,16,24-27H2,1-6H3,(H2,45,46,47,51,52) |

InChI Key |

FRWLFVXCJRIGKK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CN(CC(O3)COP(N(C(C)C)C(C)C)OCCC#N)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl (1R,4R)-6-oxo-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13913389.png)

![1-[2-Amino-1-(2-methoxyphenyl)ethyl]pyrrolidine-3-carboxylic acid;dihydrochloride](/img/structure/B13913422.png)

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B13913454.png)

![2-(3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)terephthalic acid;chloride](/img/structure/B13913466.png)